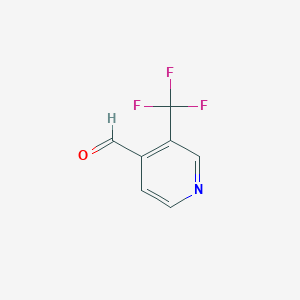

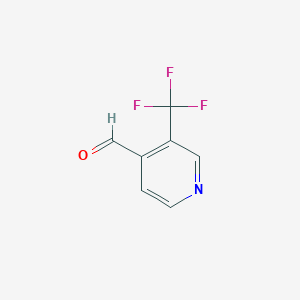

3-(Trifluoromethyl)isonicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTZLVPOPGUJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701258829 | |

| Record name | 3-(Trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-92-4 | |

| Record name | 3-(Trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(TRIFLUOROMETHYL)ISONICOTINALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Trifluoromethyl)isonicotinaldehyde

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Trifluoromethyl)isonicotinaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as 3-(trifluoromethyl)pyridine-4-carbaldehyde, is a heterocyclic aldehyde of significant interest due to the presence of the trifluoromethyl group. The trifluoromethyl moiety is a crucial substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. Consequently, this compound serves as a valuable precursor for the synthesis of a wide range of more complex molecules with potential therapeutic applications.

Synthesis of this compound

While a variety of methods can be conceptualized for the synthesis of this compound, a common and effective strategy involves the oxidation of the corresponding alcohol, [3-(trifluoromethyl)pyridin-4-yl]methanol. This precursor can be synthesized from 3-picoline through a multi-step process involving chlorination and fluorination.[1][2] An alternative approach is the formylation of a 4-halo-3-(trifluoromethyl)pyridine derivative.

Synthetic Pathway

A plausible synthetic route commencing from the oxidation of [3-(trifluoromethyl)pyridin-4-yl]methanol is outlined below. This method is analogous to the preparation of similar pyridine aldehydes.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Oxidation of [3-(Trifluoromethyl)pyridin-4-yl]methanol

This protocol is based on established procedures for the oxidation of benzylic and heterocyclic alcohols to aldehydes.

Materials:

-

[3-(Trifluoromethyl)pyridin-4-yl]methanol

-

Activated Manganese(IV) oxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Filtration apparatus (e.g., Buchner funnel or a sintered glass funnel)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve [3-(trifluoromethyl)pyridin-4-yl]methanol in anhydrous dichloromethane (DCM).

-

To this solution, add an excess of activated manganese(IV) oxide (typically 5-10 molar equivalents).

-

Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be applied to accelerate the reaction if necessary.

-

Upon completion of the reaction (disappearance of the starting material), the mixture is filtered through a pad of celite or a sintered glass funnel to remove the manganese dioxide.

-

Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure aldehyde.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃NO | [3] |

| Molecular Weight | 175.11 g/mol | [4] |

| Appearance | Expected to be a solid or oil | |

| CAS Number | 1060801-92-4 | [5] |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the aldehydic proton. The pyridine protons will appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the trifluoromethyl and aldehyde groups. The aldehydic proton should appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbonyl carbon of the aldehyde will be observed in the highly deshielded region (around δ 190 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the typical range for pyridine rings (δ 120-160 ppm), with their chemical shifts influenced by the electron-withdrawing nature of the substituents.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretching (aromatic) |

| ~2820 and ~2720 | Medium | C-H stretching (aldehyde) |

| ~1700-1720 | Strong | C=O stretching (aldehyde) |

| ~1550-1600 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1100-1300 | Strong | C-F stretching (trifluoromethyl) |

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 175.[3] Depending on the ionization method used, other adducts such as [M+H]⁺ (m/z 176) or [M+Na]⁺ (m/z 198) may also be observed.[3]

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the synthesized compound.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. PubChemLite - this compound (C7H4F3NO) [pubchemlite.lcsb.uni.lu]

- 4. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)isonicotinaldehyde, also known by its IUPAC name 3-(trifluoromethyl)pyridine-4-carbaldehyde, is a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with experimental details and its reactivity profile, to support its application in research and development.

Physicochemical Properties

The unique properties endowed by the trifluoromethyl group, such as its high electronegativity and the strength of the carbon-fluorine bond, contribute to enhanced biological activity and metabolic stability in drug candidates.[1][2] A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO | [3] |

| Molecular Weight | 175.11 g/mol | [3] |

| IUPAC Name | 3-(trifluoromethyl)pyridine-4-carbaldehyde | [3] |

| CAS Number | 1060801-92-4 | [4] |

| Canonical SMILES | C1=CN=CC(=C1C=O)C(F)(F)F | [3] |

| InChI | InChI=1S/C7H4F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h1-4H | [3] |

| InChIKey | VUTZLVPOPGUJMR-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 1.2 | [3] |

| Monoisotopic Mass | 175.0245 Da | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data has been reported for a compound with the molecular formula C₇H₄F₃NO, consistent with this compound.[5]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR (400 MHz, CDCl₃) | 10.24 | s | |

| 9.22 | s | ||

| 8.39 | dd | 8.1, 1.9 | |

| 7.91 | d | 8.1 | |

| ¹³C NMR (101 MHz, CDCl₃) | 189.3 | s | |

| 152.3 | q | 35.4 | |

| 151.7 | s | ||

| 137.7 | s | ||

| 133.1 | q | 0.9 | |

| 121.0 | q | 2.7 | |

| 120.9 | q | 275.8 | |

| ¹⁹F NMR (376 MHz, CDCl₃) | -68.3 | s |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data further confirms the elemental composition of the molecule.[5]

| Ionization Mode | Calculated m/z | Found m/z |

| EI | 175.0245 | 175.0246 |

Synthesis and Experimental Protocols

While a specific detailed protocol for the synthesis of this compound is not widely published, a common synthetic route for analogous pyridine aldehydes involves the oxidation of the corresponding alcohol. For instance, the synthesis of 3-fluoro-2-trifluoromethyl-pyridine-4-carbaldehyde is achieved through the oxidation of [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol using manganese(IV) oxide in dichloromethane at room temperature.[6] This suggests a viable pathway for the preparation of this compound from (3-(trifluoromethyl)pyridin-4-yl)methanol.

General Experimental Workflow for Pyridine Aldehyde Synthesis

The logical workflow for a typical synthesis of a pyridine aldehyde from its corresponding alcohol is depicted below.

Reactivity and Stability

The reactivity of this compound is largely dictated by the electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen. This electronic effect renders the aldehyde carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The stability of trifluoromethylated aromatic compounds is generally high due to the strength of the C-F bonds. However, the reactivity of the aldehyde functional group should be considered under various conditions. A study on the stability of various trifluoromethyl-substituted arenes under acidic and basic conditions provides a general understanding of the robustness of the trifluoromethyl group.[7]

Logical Relationship of Reactivity

The electron-withdrawing effects of the trifluoromethyl group and the pyridine nitrogen atom enhance the electrophilicity of the aldehyde, making it a good substrate for various nucleophilic addition reactions.

Biological Activity and Applications

The trifluoromethyl group is a key pharmacophore in many approved drugs and agrochemicals.[2] Its presence can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While specific biological screening data for this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds with a wide range of biological activities. The aldehyde functionality serves as a versatile handle for the synthesis of more complex molecules, including Schiff bases, hydrazones, and various heterocyclic systems, which are common scaffolds in drug discovery. The general importance of trifluoromethylated pyridines in agrochemicals and pharmaceuticals suggests that this compound is a valuable intermediate for the development of new bioactive molecules.[2][8]

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its physicochemical properties, largely influenced by the trifluoromethyl group, make it an attractive starting material for the development of new functional molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization. Further experimental investigation into its physical properties and biological activities is warranted to fully explore its potential.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H4F3NO) [pubchemlite.lcsb.uni.lu]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. rsc.org [rsc.org]

- 6. lookchem.com [lookchem.com]

- 7. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 3-(Trifluoromethyl)isonicotinaldehyde: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of 3-(Trifluoromethyl)isonicotinaldehyde (IUPAC Name: 3-(trifluoromethyl)pyridine-4-carbaldehyde). The document details the expected spectroscopic data from mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. Standardized experimental protocols are provided for each technique, and the interpretation of the resulting data is discussed in the context of confirming the molecular structure. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of fluorinated pyridine derivatives.

Molecular Structure and Properties

This compound is a key building block in medicinal and agrochemical research. Its structure features a pyridine ring substituted with a formyl (aldehyde) group at the 4-position and a trifluoromethyl group at the 3-position.

-

Chemical Formula: C₇H₄F₃NO

-

Molecular Weight: 175.11 g/mol

-

IUPAC Name: 3-(trifluoromethyl)pyridine-4-carbaldehyde[1]

-

CAS Number: 1060801-92-4

-

Appearance: Expected to be a solid at room temperature[2]

Figure 1. Chemical Structure of this compound.

Spectroscopic Data Summary

The following table summarizes the expected quantitative data from key analytical techniques used for the structure elucidation of this compound.

| Analytical Technique | Parameter | Expected Value | Interpretation |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z 175.0245 | Confirms the elemental composition (C₇H₄F₃NO) and molecular weight.[3] |

| [M+H]⁺ | m/z 176.0318 | Protonated molecule, commonly observed in ESI or CI modes.[1] | |

| ¹H NMR | Aldehyde Proton (CHO) | δ ≈ 10.1 - 10.3 ppm (s, 1H) | Singlet peak in the characteristic downfield region for an aldehyde proton. |

| Pyridine Protons (Ar-H) | δ ≈ 7.8 - 9.1 ppm (m, 3H) | Complex multiplets corresponding to the three protons on the pyridine ring. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 190 ppm | Deshielded carbon of the aldehyde functional group.[3] |

| Trifluoromethyl Carbon (CF₃) | δ ≈ 121-124 ppm (q) | Quartet signal due to one-bond coupling with three fluorine atoms (¹JCF).[3] | |

| Aromatic Carbons (C-CF₃) | δ ≈ 130-135 ppm (q) | Quartet signal for the carbon attached to the CF₃ group due to two-bond C-F coupling (²JCF).[3] | |

| Aromatic Carbons (C-H, C-N) | δ ≈ 120-160 ppm | Signals corresponding to the remaining carbons in the pyridine ring. | |

| ¹⁹F NMR | Trifluoromethyl Group (CF₃) | δ ≈ -63 to -68 ppm (s) | A single, sharp peak, as the three fluorine atoms are chemically equivalent.[3] |

| Infrared (IR) Spectroscopy | C=O Stretch (Aldehyde) | 1700 - 1725 cm⁻¹ | Strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group. |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Medium to weak absorptions for sp² C-H bonds. | |

| C-F Stretch | 1100 - 1400 cm⁻¹ | Strong, often complex absorptions characteristic of the trifluoromethyl group. | |

| C-H Bend (Aldehyde) | 2720 - 2820 cm⁻¹ | Two weak bands, one of which is a useful diagnostic peak around 2720 cm⁻¹. |

Experimental Protocols & Data Interpretation

Mass Spectrometry

Experimental Protocol: High-resolution mass spectrometry (HRMS) is performed using an Electron Ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. A small amount of the sample is introduced directly or via gas chromatography. The instrument is calibrated using a known standard (e.g., perfluorotributylamine). Data is acquired in positive ion mode, scanning a mass range from m/z 50 to 400.

Data Interpretation: The primary goal is to confirm the elemental composition. The experimentally determined exact mass is compared to the theoretical mass. For C₇H₄F₃NO, the theoretical monoisotopic mass is 175.0245 Da.[1][3] An experimental result, such as the reported 175.0246 Da, falls within the acceptable error margin (typically <5 ppm) and confirms the molecular formula.[3] The fragmentation pattern can also provide structural information, such as the loss of the formyl group (-29 Da) or fluorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: The sample (~5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 400 MHz or higher field spectrometer. For ¹³C NMR, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation:

-

¹H NMR: The spectrum is expected to show four distinct signals. A singlet far downfield (δ > 10 ppm) is characteristic of the aldehyde proton. The three protons on the pyridine ring will appear as multiplets between δ 7.8 and 9.1 ppm, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the electron-withdrawing substituents.

-

¹³C NMR: The aldehyde carbonyl carbon will be the most deshielded signal, appearing around 190 ppm.[3] The carbon of the trifluoromethyl group will appear as a quartet due to ¹JCF coupling.[3] The carbon atom of the pyridine ring attached to the CF₃ group will also appear as a quartet, but with a smaller coupling constant (²JCF).[3] The remaining four aromatic carbons will give signals in the typical aromatic region.

-

¹⁹F NMR: This is a simple yet powerful technique for fluorinated compounds. The trifluoromethyl group should produce a single, sharp peak, as all three fluorine atoms are equivalent.[4] Its chemical shift, typically between -63 and -68 ppm relative to a CFCl₃ standard, is highly indicative of a CF₃ group attached to an aromatic ring.[3]

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, it is typically prepared as a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate. The spectrum is recorded from 4000 to 400 cm⁻¹.

Data Interpretation: The IR spectrum is used to identify key functional groups. The most prominent peak will be the strong, sharp C=O stretching vibration between 1700-1725 cm⁻¹, confirming the presence of the aldehyde. The presence of the trifluoromethyl group is confirmed by one or more very strong C-F stretching bands in the 1100-1400 cm⁻¹ region. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the characteristic C-H bending vibrations of the aldehyde often appear as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Visualization of the Elucidation Workflow

Caption: Logical workflow for the structure elucidation of a target molecule.

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of mass spectrometry, multi-nuclear NMR spectroscopy, and infrared spectroscopy. High-resolution mass spectrometry validates the elemental composition. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the presence of the trifluoromethyl group. Finally, IR spectroscopy offers rapid confirmation of the key aldehyde and trifluoromethyl functional groups. The collective and consistent data from these methods provide the definitive evidence required to elucidate and verify the molecular structure for research and development purposes.

References

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 3-(Trifluoromethyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and chemical behavior of 3-(Trifluoromethyl)isonicotinaldehyde, a key building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring and the reactivity of the aldehyde functionality. This guide details the synthesis, key reactions, and potential applications of this versatile compound, with a focus on its utility in the development of novel therapeutic agents and functional materials. Experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

This compound, also known as 3-(trifluoromethyl)pyridine-4-carbaldehyde, is a heterocyclic aldehyde of significant interest in organic synthesis. The strategic placement of a trifluoromethyl (-CF3) group on the pyridine ring imparts unique electronic properties to the molecule. The -CF3 group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution.[1] This electronic modulation also enhances the electrophilicity of the carbonyl carbon of the aldehyde group, making it highly susceptible to nucleophilic attack.

The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2] Consequently, this compound serves as a valuable precursor for the synthesis of a wide range of biologically active compounds and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃NO | [3] |

| Molecular Weight | 175.11 g/mol | [4] |

| IUPAC Name | 3-(Trifluoromethyl)pyridine-4-carbaldehyde | |

| CAS Number | 1060801-92-4 | |

| SMILES | O=Cc1cnccc1C(F)(F)F | [3] |

| InChI Key | VUTZLVPOPGUJMR-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 1.2 | [4] |

Synthesis

The synthesis of this compound can be achieved through the oxidation of the corresponding alcohol, 3-(trifluoromethyl)pyridin-4-yl)methanol. A general protocol for this transformation is outlined below.

Experimental Protocol: Oxidation of (3-(Trifluoromethyl)pyridin-4-yl)methanol

Materials:

-

(3-(Trifluoromethyl)pyridin-4-yl)methanol

-

Manganese(IV) oxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of (3-(trifluoromethyl)pyridin-4-yl)methanol in dichloromethane, add an excess of activated manganese(IV) oxide.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Note: The reaction time and the amount of MnO₂ may need to be optimized depending on the scale of the reaction and the activity of the MnO₂.

Chemical Reactivity and Key Reactions

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a versatile substrate for a variety of nucleophilic addition and condensation reactions.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound readily undergoes Wittig olefination with various phosphorus ylides.

Materials:

-

This compound

-

Methyl 2-(triphenylphosphoranylidene)acetate (or another stabilized ylide)

-

Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve this compound in anhydrous dichloromethane or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of the stabilized Wittig reagent (e.g., methyl 2-(triphenylphosphoranylidene)acetate) in the same solvent to the aldehyde solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired alkene product and separate it from the triphenylphosphine oxide byproduct.

Expected Product: Methyl (E)-3-(3-(trifluoromethyl)pyridin-4-yl)acrylate

Knoevenagel Condensation

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base.

Materials:

-

This compound

-

Malononitrile

-

Piperidine or another suitable base (e.g., pyrrolidine)

-

Ethanol or another suitable solvent

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of this compound and malononitrile in ethanol, add a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC. A precipitate of the product may form.

-

If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.

Expected Product: 2-(3-(Trifluoromethyl)pyridin-4-yl)methylene)malononitrile

Reductive Amination

This compound can be converted to various amines through reductive amination. This involves the initial formation of an imine with a primary or secondary amine, followed by reduction in situ.

Condensation with Diamines

The reaction with diamines, such as ethylenediamine, can lead to the formation of heterocyclic structures like imidazolidines.

Spectroscopic Data

The structural characterization of this compound and its derivatives relies on standard spectroscopic techniques. Below are representative (predicted and reported for similar structures) spectroscopic data.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | Mass Spec (m/z) |

| This compound | ~10.2 (s, 1H, CHO), ~9.2 (s, 1H, Ar-H), ~8.4 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H) | ~189 (CHO), ~152 (q, C-CF₃), ~151 (Ar-CH), ~137 (Ar-CH), ~133 (Ar-C), ~121 (q, CF₃), ~121 (Ar-CH) | ~ -68 (s, 3F) | [M+H]⁺: 176.03178 |

| Methyl (E)-3-(3-(trifluoromethyl)pyridin-4-yl)acrylate | ~8.7 (s, 1H), ~8.6 (d, 1H), ~7.8 (d, 1H), ~7.6 (d, 1H, J=16 Hz), ~6.5 (d, 1H, J=16 Hz), ~3.8 (s, 3H) | ~166 (C=O), ~148, ~145, ~144, ~133, ~129, ~124 (q, CF₃), ~122, ~52 (OCH₃) | ~ -62 | |

| 2-((3-(Trifluoromethyl)pyridin-4-yl)methylene)malononitrile | ~8.9 (s, 1H), ~8.8 (d, 1H), ~8.0 (s, 1H), ~7.9 (d, 1H) | ~155, ~150, ~148, ~135, ~123 (q, CF₃), ~118, ~114, ~113, ~85 | ~ -63 |

Note: The NMR data presented are estimations based on known chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Applications in Drug Discovery and Materials Science

The unique properties conferred by the trifluoromethyl group make this compound a valuable scaffold in several areas of research and development.

Medicinal Chemistry

The trifluoromethyl group is known to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[2] Its lipophilicity can also improve membrane permeability and oral bioavailability. Derivatives of this compound are being explored for a range of therapeutic applications.

-

Antimicrobial Agents: Trifluoromethyl-substituted pyridines have shown promising antibacterial and antifungal activities.[5][6] The aldehyde functionality can be readily converted into various heterocycles known to possess antimicrobial properties.

-

Anticancer Agents: The pyridine scaffold is a common feature in many anticancer drugs. The introduction of a trifluoromethyl group can enhance the cytotoxic activity of these compounds.[7]

-

Enzyme Inhibitors: The electron-withdrawing nature of the trifluoromethyl group can influence the binding affinity of a molecule to its target enzyme.

Agrochemicals

Trifluoromethyl-containing compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[1][8] The enhanced stability and biological activity make derivatives of this compound attractive candidates for the development of new crop protection agents.

Materials Science

The electronic properties of the trifluoromethyl-substituted pyridine ring make it a useful component in the design of functional organic materials, such as those with specific optical or electronic properties.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow for the synthesis and subsequent derivatization of this compound.

Caption: Synthetic and derivatization pathways for this compound.

Signaling Pathway Hypothesis

While specific signaling pathway involvement for this compound is not yet elucidated in publicly available literature, its derivatives, particularly those with potential anticancer activity, could hypothetically interact with various cellular signaling pathways. For instance, trifluoromethyl-containing compounds have been shown to induce apoptosis. A generalized hypothetical pathway is presented below.

Caption: A hypothetical signaling pathway for a bioactive derivative.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique electronic properties, conferred by the trifluoromethyl group, make it an attractive starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. This guide has provided an overview of its synthesis, reactivity, and potential applications, along with experimental considerations to aid researchers in its effective utilization. Further exploration of the biological activities of its derivatives is warranted and is expected to lead to the discovery of novel therapeutic agents and other valuable chemical entities.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C7H4F3NO) [pubchemlite.lcsb.uni.lu]

- 4. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antimicrobial evaluation of new synthesized pyridine nucleosides under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 7. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

An In-depth Technical Guide to 3-(Trifluoromethyl)isonicotinaldehyde as a Pyridine Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)isonicotinaldehyde, also known by its IUPAC name 3-(trifluoromethyl)pyridine-4-carbaldehyde, is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the pyridine scaffold imparts significant and often desirable physicochemical properties to target molecules. This guide provides a comprehensive overview of its properties, synthesis, and utility in the development of bioactive compounds.

The trifluoromethyl group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve oral bioavailability.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, leading to increased metabolic stability by blocking common sites of oxidative metabolism.[1] These attributes make the 3-(trifluoromethyl)pyridine core an attractive starting point for designing novel therapeutics and agrochemicals.[2]

Physicochemical and Spectroscopic Data

While specific experimental data for properties like melting and boiling points are not widely published, the compound is commercially available from various suppliers. Spectroscopic data has been reported in the supporting information of chemical literature, providing a definitive basis for characterization.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-(trifluoromethyl)pyridine-4-carbaldehyde |

| Synonyms | This compound |

| CAS Number | 1060801-92-4 |

| Molecular Formula | C₇H₄F₃NO |

| Molecular Weight | 175.11 g/mol |

| Canonical SMILES | C1=CN=CC(=C1C=O)C(F)(F)F |

Table 2: Spectroscopic Data

| Spectrum Type | Data[3] |

| ¹H NMR | (400 MHz, CDCl₃) δ 10.24 (s, 1H), 9.22 (s, 1H), 8.39 (dd, J = 8.1, 1.9 Hz, 1H), 7.91 (d, J = 8.1 Hz, 1H) |

| ¹³C NMR | (101 MHz, CDCl₃) δ 189.3 (s), 152.3 (q, J = 35.4 Hz), 151.7 (s), 137.7 (s), 133.1 (q, J = 0.9 Hz), 121.0 (q, J = 2.7 Hz), 120.9 (q, J = 275.8 Hz) |

| ¹⁹F NMR | (376 MHz, CDCl₃) δ -68.3 (s, 3F) |

| HRMS (EI) | Calculated for C₇H₄F₃NO [M]⁺: 175.0245; Found: 175.0246 |

Synthesis and Reactivity

Synthesis of the Building Block

The synthesis of trifluoromethylpyridines generally follows established industrial routes, most commonly the halogen-exchange (HALEX) process. This typically involves the chlorination of a picoline precursor followed by fluorination.[2] A general pathway starting from 3-picoline would involve vapor-phase chlorination and fluorination to yield 3-(trifluoromethyl)pyridine, which would then need to be functionalized at the 4-position to install the aldehyde.

Chemical Reactivity

The aldehyde functional group is highly versatile for building molecular complexity. The electron-withdrawing nature of both the pyridine nitrogen and the adjacent trifluoromethyl group renders the aldehyde's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This makes it an excellent substrate for a variety of classical organic reactions.

Key Reactions:

-

Reductive Amination: Forms C-N bonds, crucial for introducing amine functionalities common in pharmacophores.

-

Wittig Reaction: Forms C=C bonds, allowing for the extension of carbon chains and the synthesis of alkenes.

-

Condensation Reactions: Reacts with active methylene compounds (e.g., Knoevenagel condensation) or hydrazines to form diverse heterocyclic structures.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing further synthetic handles.

Application in Drug Discovery: Targeting Kinase Pathways

Pyridine-based scaffolds are prevalent in kinase inhibitors. The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[4] Inhibitors targeting kinases within this pathway, particularly B-Raf, are of significant therapeutic interest.[5][6] While specific molecules derived directly from this compound are not prominently featured in available literature, the analogous pyrazolo[3,4-b]pyridine core is a known scaffold for Raf kinase inhibitors.[6] This building block is an ideal starting point for the synthesis of such inhibitors.

Experimental Protocols (Representative Methods)

The following are general, representative protocols for key reactions involving aromatic aldehydes. These should be adapted and optimized for this compound.

Reductive Amination (General Protocol)

This procedure describes the formation of a secondary amine from an aldehyde and a primary amine using a mild reducing agent.

Materials:

-

This compound (1.0 equiv)

-

Primary amine (e.g., benzylamine) (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in the chosen solvent (DCM or DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add the primary amine to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the stirring mixture. Monitor the reaction for a slight exotherm.

-

Continue stirring at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Wittig Olefination (General Protocol)

This protocol outlines the synthesis of an alkene from an aldehyde and a phosphonium ylide.

Materials:

-

Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 equiv)

-

Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH)) (1.05 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound (1.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Add the phosphonium salt to a flame-dried, three-necked flask under an inert atmosphere.

-

Add anhydrous THF and cool the resulting suspension to 0 °C (or -78 °C for n-BuLi).

-

Slowly add the strong base to the suspension to generate the ylide (a color change, often to orange or deep red, is indicative). Stir for 30-60 minutes at this temperature.

-

Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC for the consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography to isolate the target alkene. Triphenylphosphine oxide is a major byproduct of this reaction.

Conclusion

This compound is a valuable and reactive building block for modern organic synthesis. Its unique combination of a reactive aldehyde handle, an electron-deficient pyridine ring, and the property-enhancing trifluoromethyl group makes it an ideal starting material for creating diverse molecular architectures. Its utility is particularly pronounced in the field of drug discovery, where it serves as a key precursor for the development of potent and metabolically robust kinase inhibitors and other targeted therapeutics. The representative protocols provided herein offer a foundation for chemists to exploit the full synthetic potential of this important intermediate.

References

- 1. CAS:22245-86-9, 5-三氟甲基-吡啶-2-羧酸酰胺-毕得医药 [bidepharm.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Item - Integrated computational approach for in silico design of new purinyl pyridine derivatives as B-Raf kinase inhibitors - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS - Google Patents [patents.google.com]

Navigating the Synthesis and Handling of 3-(Trifluoromethyl)pyridine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The compound 3-(Trifluoromethyl)pyridine-4-carbaldehyde represents a valuable building block in this arena, offering a unique combination of electronic properties and synthetic handles. This technical guide provides an in-depth overview of the safety, handling, and potential applications of this compound, drawing upon data from structurally related molecules to establish best practices in the absence of a dedicated Safety Data Sheet (SDS).

Core Safety and Hazard Information

Table 1: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 (Potential) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. |

Table 2: Key Physical and Chemical Properties (Estimated)

| Property | Value | Source/Analogy |

| Molecular Formula | C₇H₄F₃NO | Anichem[2] |

| Molecular Weight | 175.11 g/mol | Anichem[2] |

| Appearance | Solid (likely) | Analogy to similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Prudent Handling and Storage Protocols

Given the anticipated hazards, stringent adherence to safety protocols is paramount when working with 3-(Trifluoromethyl)pyridine-4-carbaldehyde.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Engineering Controls and Storage

-

Ventilation: All manipulations of solid or dissolved 3-(Trifluoromethyl)pyridine-4-carbaldehyde should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Eyewash stations and safety showers must be readily accessible.[3]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is crucial.

Table 3: Emergency First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |

Experimental Protocols: Synthesis of Trifluoromethylpyridines

While a specific, detailed protocol for the synthesis of 3-(Trifluoromethyl)pyridine-4-carbaldehyde is not publicly documented, general methods for the synthesis of trifluoromethylpyridines provide a foundational understanding. These often involve multi-step processes.

A common strategy involves the cyclocondensation of smaller fluorinated building blocks.[6] Another approach is the transformation of a pre-formed pyridine ring, for instance, through chlorination followed by fluorination of a picoline precursor.[7]

Biological and Pharmaceutical Relevance

The trifluoromethyl group is a bioisostere of several functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Trifluoromethylpyridine derivatives are key structural motifs in a wide range of agrochemicals and pharmaceuticals.[7][8]

The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring modifies the electronic character of the aromatic system, which can be leveraged in drug design to fine-tune interactions with enzymes and receptors. While no specific signaling pathways have been elucidated for 3-(Trifluoromethyl)pyridine-4-carbaldehyde, its structural alerts suggest potential applications as an intermediate in the synthesis of novel bioactive compounds.

Disposal Considerations

All waste containing 3-(Trifluoromethyl)pyridine-4-carbaldehyde should be treated as hazardous chemical waste. Dispose of the material in accordance with local, regional, and national regulations. This typically involves collection in a designated, labeled, and sealed container for disposal by a licensed chemical waste management company.

Disclaimer: This guide has been compiled from available safety data for structurally related compounds and general chemical safety principles. It is intended for informational purposes only and does not substitute for a formal risk assessment or a specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department before handling this or any other chemical.

References

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. 3-Trifluoromethyl-pyridine-4-carbaldehyde - Anichem [anichemllc.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group's Electron-Withdrawing Effects in Pyridines: A Technical Guide for Drug Development

Introduction

The strategic incorporation of fluorine and fluorinated groups into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group is particularly significant due to its profound impact on the physicochemical and biological properties of a molecule. When appended to a pyridine ring, a common heterocycle in pharmaceuticals, the CF₃ group exerts a powerful electron-withdrawing effect that significantly modulates the molecule's characteristics. This technical guide provides an in-depth analysis of these effects, offering quantitative data, experimental methodologies, and logical frameworks to aid researchers, scientists, and drug development professionals.

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[1] Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect, pulling electron density away from the attached pyridine ring. This alteration of the electronic landscape has critical implications for a drug candidate's pKa, metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3][4]

Quantitative Analysis of Electron-Withdrawing Effects

The primary consequence of the CF₃ group's electron-withdrawing nature on the pyridine ring is a marked decrease in the basicity of the ring nitrogen. This is quantitatively expressed by a lower acid dissociation constant (pKa) of the conjugate acid. The position of the CF₃ group on the pyridine ring also influences the magnitude of this effect.

| Compound | pKa of Conjugate Acid | Hammett Constant (σ) of CF₃ |

| Pyridine | 5.23[5] | N/A |

| 3-(Trifluoromethyl)pyridine | 2.84 (determined by ¹⁹F NMR)[6] | 0.41 - 0.46 (meta)[7] |

| 4-(Trifluoromethyl)pyridine | 3.46[7] | 0.53 - 0.54 (para)[7] |

| 2-Fluoro-3-(Trifluoromethyl)pyridine | -2.86 (Predicted)[8] | N/A |

Note: Experimental pKa values can vary slightly depending on the measurement conditions. Hammett constants quantify the electron-donating or -withdrawing nature of a substituent. The Hammett constant for the trifluoromethyl group is 0.54, indicating it is strongly electron-withdrawing.[7]

This decrease in basicity is a critical consideration in drug design, as the ionization state of a molecule at physiological pH (around 7.4) dictates its solubility, membrane permeability, and interaction with target proteins. By tuning the pKa, medicinal chemists can optimize the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[9][10]

Logical Framework of the Electron-Withdrawing Effect

The underlying principle of the trifluoromethyl group's influence can be visualized as a cascade of electronic effects.

Caption: Logical flow of the CF₃ group's influence.

This strong electron-withdrawing nature not only affects basicity but also enhances the electrophilic character of the molecule, which can lead to unique reactivity and interactions.[1]

Experimental Protocols for Key Experiments

Accurate determination of pKa is crucial for understanding the electronic effects of substituents. Two common methods are potentiometric titration and NMR spectroscopy.

Potentiometric Titration for pKa Determination

This classic method involves titrating a solution of the trifluoromethylated pyridine with a strong acid or base and monitoring the pH change.

Methodology:

-

Sample Preparation: A precise amount of the trifluoromethyl-pyridine derivative is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M). The ionic strength of the solution is kept constant by adding a neutral salt like potassium chloride (0.1 M).[11]

-

Calibration: The pH meter is calibrated using standard buffer solutions at pH 2, 5, and 7 before the titration.[11]

-

Titration: The sample solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid, added in small, precise increments.[11]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing for the generation of a titration curve (pH vs. volume of titrant).

-

pKa Determination: The pKa is the pH at which the pyridine derivative is half-neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

¹⁹F NMR Spectroscopy for pKa Determination

This method leverages the sensitivity of the ¹⁹F NMR chemical shift of the CF₃ group to changes in the electronic environment upon protonation or deprotonation of the pyridine nitrogen.[6]

Methodology:

-

Sample Preparation: A series of aqueous solutions of the trifluoromethyl-pyridine are prepared across a wide range of pH values.

-

NMR Analysis: The ¹⁹F NMR spectrum is acquired for each sample.

-

Data Analysis: The chemical shift of the CF₃ signal is plotted against the pH of the solution. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa.[6]

Caption: Experimental workflows for pKa determination.

Implications in Drug Development

The introduction of a trifluoromethyl group into a pyridine-containing drug candidate offers several strategic advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes.[4][10] This can increase the drug's half-life and improve its pharmacokinetic profile.[3]

-

Lipophilicity and Bioavailability: The CF₃ group is more lipophilic than a hydrogen atom, which can enhance a molecule's ability to cross biological membranes, potentially improving absorption and distribution.[4][9]

-

Binding Affinity: The electron-withdrawing properties of the CF₃ group can alter the electrostatic potential of the pyridine ring, potentially leading to stronger or more selective interactions with the target protein through modified hydrogen bonding or other non-covalent interactions.[9][10]

The strategic placement of the trifluoromethyl group allows for fine-tuning of these properties, making trifluoromethylpyridines valuable scaffolds in the development of new therapeutics for a wide range of diseases, including cancer and bacterial infections.[9]

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. applications.emro.who.int [applications.emro.who.int]

The Advent and Ascendance of Trifluoromethylpyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties conferred by this moiety—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have led to the development of numerous blockbuster drugs and high-performance agricultural products. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of trifluoromethylpyridines (TFMPs), offering valuable insights for researchers engaged in the design and synthesis of novel bioactive molecules.

A Historical Perspective: From Obscurity to Ubiquity

The journey of trifluoromethylpyridines from laboratory curiosities to indispensable building blocks has been a gradual one, marked by key breakthroughs in synthetic chemistry. While the first synthesis of an aromatic compound bearing a trifluoromethyl group was reported by Swarts in 1898, it was not until 1947 that the first trifluoromethylpyridine was synthesized.[1] This pioneering work involved the chlorination and subsequent fluorination of picoline, a process conceptually similar to the preparation of benzotrifluoride.[1]

However, it was the burgeoning agrochemical and pharmaceutical research of the 1980s that truly catalyzed the explosion of interest in TFMPs. The development of economically viable synthetic routes from readily available starting materials like 3-picoline paved the way for their widespread application.[1] A pivotal moment in the history of TFMPs was the commercialization of Fluazifop-butyl in 1982 by Ishihara Sangyo Kaisha, Ltd. (ISK), the first herbicide to feature a TFMP substructure.[1][2] This success story ignited a wave of research and development, leading to the discovery and marketing of a diverse array of TFMP-containing agrochemicals and pharmaceuticals.

Core Synthetic Strategies for Trifluoromethylpyridine Synthesis

The synthesis of trifluoromethylpyridines is primarily achieved through three main strategies, each with its own advantages and applications.

Halogen Exchange: The Workhorse Method

The most established and widely used method for the industrial-scale production of many trifluoromethylpyridines is the halogen exchange of a trichloromethylpyridine precursor. This typically involves a two-step process: the chlorination of a methylpyridine (picoline) to the corresponding trichloromethylpyridine, followed by fluorination using a suitable fluorinating agent, often hydrogen fluoride (HF) in the vapor phase at high temperatures.[1]

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several agrochemicals, exemplifies the halogen exchange methodology.

-

Step 1: Liquid-Phase Chlorination. 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine is chlorinated under liquid-phase conditions to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).[1]

-

Step 2: Vapor-Phase Fluorination. The resulting 2,3,5-DCTC is then subjected to vapor-phase fluorination with hydrogen fluoride at elevated temperatures to produce 2,3-dichloro-5-(trifluoromethyl)pyridine.[1]

A simultaneous vapor-phase chlorination and fluorination process has also been developed, offering a more direct route to certain TFMPs.[1] This method, often carried out at temperatures above 300°C with transition metal-based catalysts, allows for the one-step synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1]

The Building Block Approach: Constructing the Pyridine Ring

An alternative and highly versatile strategy involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. This "building block" approach offers access to a wider range of substitution patterns that may be difficult to achieve through direct functionalization of a pre-formed pyridine ring.

Commonly employed trifluoromethyl-containing building blocks include:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Ethyl 2,2,2-trifluoroacetate

-

2,2,2-trifluoroacetyl chloride

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[2]

Experimental Protocol: Synthesis of Flonicamid

The synthesis of the insecticide flonicamid, which contains a 4-trifluoromethylpyridine moiety, utilizes a building block approach. A key starting material, 4-(trifluoromethyl)nicotinic acid, is synthesized from 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile, which is obtained through the reaction of 2-cyanoacetamide with ethyl 4,4,4-trifluoroacetoacetate.[3] The 4-(trifluoromethyl)nicotinic acid is then converted to the corresponding acid chloride and reacted with an amine to yield flonicamid.[3][4]

A representative synthesis of flonicamid is as follows:

-

Acyl Chloride Formation: 4-trifluoromethylnicotinic acid is reacted with an acyl chlorinating agent, such as thionyl chloride or triphosgene, in a suitable solvent like toluene to form 4-trifluoromethylnicotinoyl chloride.[4][5]

-

Amidation: The resulting 4-trifluoromethylnicotinoyl chloride is then reacted with aminoacetonitrile hydrochloride in the presence of a base (e.g., sodium bicarbonate or triethylamine) to yield flonicamid.[4][5][6]

Direct Trifluoromethylation: A Modern Approach

More recently, methods for the direct C-H trifluoromethylation of pyridines have emerged as a powerful tool for the late-stage introduction of the CF3 group. These reactions offer a more atom- and step-economical approach compared to traditional methods that require pre-functionalized starting materials. Various trifluoromethylating agents and catalytic systems have been developed to achieve this transformation with high regioselectivity.[7][8]

Experimental Protocol: Regioselective Direct C-H Trifluoromethylation of Pyridine

A recently developed protocol for the direct trifluoromethylation of pyridine involves the activation of the pyridine as an N-methylpyridinium salt:

-

Formation of Pyridinium Salt: The pyridine substrate is reacted with an appropriate methylating agent to form the N-methylpyridinium iodide salt.

-

Trifluoromethylation: The pyridinium salt is then treated with trifluoroacetic acid in the presence of silver carbonate in a solvent such as N,N-dimethylformamide to afford the corresponding trifluoromethylpyridine with high regioselectivity.[7][8][9]

Quantitative Data on Key Trifluoromethylpyridines

The following table summarizes some of the key physicochemical properties of important trifluoromethylpyridine intermediates and final products.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C6H3ClF3N | 181.54[10] | 148-150 | 1.423 |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C6H2Cl2F3N | 215.99[11] | 80 (20 mmHg)[11] | 1.549 (25 °C)[11] |

| 4-(Trifluoromethyl)pyridine | 3796-23-4 | C6H4F3N | 147.10[12] | 117-118 | 1.288 |

| 2-Fluoro-6-(trifluoromethyl)pyridine | 94239-04-0 | C6H3F4N | 165.09[13] | 128-130 | 1.362 |

| Flonicamid | 158062-67-0 | C9H6F3N3O | 229.16 | - | - |

| Fluazifop-butyl | 69806-50-4 | C19H20F3NO4 | 383.36 | - | - |

| Trifluralin | 1582-09-8 | C13H16F3N3O4 | 335.28 | 139-140 (4.2 mmHg)[14] | 1.36 |

Signaling Pathways and Mechanisms of Action

The biological activity of trifluoromethylpyridine-containing compounds often stems from their ability to modulate specific signaling pathways. Understanding these mechanisms is crucial for rational drug and pesticide design.

Flonicamid: A Novel Insecticide Targeting Chordotonal Organs

Flonicamid is a highly selective insecticide that acts as a chordotonal organ modulator in insects.[15] This unique mode of action disrupts the sensory systems responsible for hearing and balance, leading to a rapid cessation of feeding and eventual starvation.[15][16] Recent studies have shown that flonicamid blocks the inwardly rectifying potassium (Kir) channel, interfering with the normal function of salivary glands and Malpighian tubules in insects.[16][17]

Caption: Mechanism of action of the insecticide Flonicamid.

Fluazifop-butyl: Inhibition of Fatty Acid Synthesis in Grasses

Fluazifop-butyl is a selective herbicide that targets acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids.[18][19][20] By inhibiting ACCase, fluazifop-butyl disrupts the formation of lipids, which are essential components of cell membranes. This leads to a breakdown of cellular integrity, particularly in the rapidly growing meristematic tissues of grasses, resulting in plant death.[19][21]

Caption: Mechanism of action of the herbicide Fluazifop-butyl.

Trifluralin: Disruption of Microtubule Formation

Trifluralin is a pre-emergent herbicide that acts by inhibiting microtubule formation in susceptible plant species.[14][22] It binds to tubulin, the protein subunit of microtubules, preventing their polymerization and leading to the disruption of the mitotic spindle apparatus.[14][23] This ultimately halts cell division and root development, preventing the emergence of weed seedlings.[14][23][24]

Caption: Mechanism of action of the herbicide Trifluralin.

Conclusion

The discovery and development of trifluoromethylpyridines represent a significant achievement in synthetic and medicinal chemistry. From their early beginnings to their current status as indispensable components in a wide range of commercial products, the journey of TFMPs highlights the power of strategic fluorination in molecular design. As synthetic methodologies continue to evolve and our understanding of their biological interactions deepens, trifluoromethylpyridines are poised to remain at the forefront of innovation in the quest for safer, more effective drugs and agrochemicals.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]

- 4. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]

- 5. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 12. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Trifluralin - Wikipedia [en.wikipedia.org]

- 15. nbinno.com [nbinno.com]

- 16. A new insect growth regulator that has attracted much attention in the market - flonicamid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 17. Page loading... [guidechem.com]

- 18. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]

- 19. invasive.org [invasive.org]

- 20. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]

- 21. iskweb.co.jp [iskweb.co.jp]

- 22. cals.cornell.edu [cals.cornell.edu]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Trifluralin – How it really works Part 1 - Eureka! [eurekaag.com.au]

Methodological & Application

Synthetic Routes to 3-(Trifluoromethyl)isonicotinaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(Trifluoromethyl)isonicotinaldehyde, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can significantly enhance the pharmacological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. The isonicotinaldehyde scaffold is a versatile precursor for a wide range of nitrogen-containing heterocyclic compounds. Two primary synthetic routes are presented herein: formylation of a 4-halopyridine precursor via a lithium-halogen exchange and the oxidation of a hydroxymethylpyridine intermediate.

Data Presentation: Comparison of Synthetic Routes

| Parameter | Route 1: Formylation via Lithium-Halogen Exchange | Route 2: Oxidation of (3-(Trifluoromethyl)pyridin-4-yl)methanol |

| Starting Material | 4-Bromo-3-(trifluoromethyl)pyridine | (3-(Trifluoromethyl)pyridin-4-yl)methanol |

| Key Transformation | Lithium-halogen exchange followed by formylation with DMF | Oxidation of a primary alcohol to an aldehyde |

| Typical Reagents | n-Butyllithium, N,N-Dimethylformamide (DMF) | Dess-Martin Periodinane (DMP) or Swern Oxidation reagents (oxalyl chloride, DMSO, triethylamine) |

| Reported Yield | Moderate to Good | Good to Excellent |

| Advantages | Direct introduction of the aldehyde functionality. | Milder reaction conditions for the final step. |

| Disadvantages | Requires cryogenic temperatures and strictly anhydrous conditions. Use of pyrophoric n-butyllithium. | Requires the synthesis of the alcohol precursor in a separate step. |

Synthetic Pathways Overview

The two principal synthetic strategies for preparing this compound are depicted below. Route 1 involves a lithium-halogen exchange from a commercially available halopyridine, followed by formylation. Route 2 focuses on the oxidation of a precursor alcohol.

Caption: Overview of two synthetic routes to this compound.

Experimental Protocols

Route 1: Formylation of 4-Bromo-3-(trifluoromethyl)pyridine via Lithium-Halogen Exchange

This protocol describes the synthesis of this compound starting from the commercially available 4-Bromo-3-(trifluoromethyl)pyridine. The key steps involve a low-temperature lithium-halogen exchange followed by quenching with N,N-dimethylformamide (DMF).

Workflow Diagram:

Caption: Workflow for the synthesis via lithium-halogen exchange and formylation.

Materials:

-

4-Bromo-3-(trifluoromethyl)pyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dry ice and acetone

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of 4-bromo-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. Continue stirring at this temperature for an additional hour.

-

Workup: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer). Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.